Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
Description
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a synthetic imidazo[1,2-a]pyridine derivative characterized by a 6-chloro substituent on the pyridine ring, a 2-furyl group at position 2, and a methyl benzoate moiety linked via an amino group at position 3.
Properties
Molecular Formula |
C19H14ClN3O3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
methyl 2-[[6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H14ClN3O3/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3 |
InChI Key |
JETFFBOINXWFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridines with α-Haloketones
This classical approach involves the condensation of 2-aminopyridines with α-haloketones or α-haloketone derivatives, such as α-bromoketones, under mild conditions. The process proceeds via nucleophilic substitution followed by cyclization, forming the imidazo[1,2-a]pyridine core.
2-Aminopyridine + α-Haloketone → Imidazo[1,2-a]pyridine derivative
- Solvent: Ethanol or ethanol-water mixtures
- Catalyst: None or mild acid/base
- Temperature: Reflux or mild heating (~50-80°C)
Domino A3-Coupling Reactions
Recent advances have employed A3-coupling reactions involving aldehydes, alkynes, and amines to synthesize imidazo[1,2-a]pyridines efficiently. This method is notable for its atom economy and environmentally friendly profile.
- Use of aldehydes (e.g., 6-chloronicotinic aldehyde)
- Alkynes (e.g., furylacetylene)
- 2-Aminopyridines
- Catalysts: Copper or other metal catalysts, or catalyst-free conditions
Multi-Component Reactions (MCRs)
MCRs facilitate the synthesis of substituted imidazo[1,2-a]pyridines by condensing 2-aminopyridines with various aldehydes and alkynes or isocyanides. These reactions often proceed under mild, solvent-free conditions, enhancing sustainability.
Functionalization at the C6 Position with Chlorine and Furyl Substituents
Once the imidazo[1,2-a]pyridine core is established, targeted functionalization introduces the 6-chloro and 2-furyl groups:
Selective Chlorination at C6
Chlorination of the imidazo[1,2-a]pyridine ring is achieved via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions, often at room temperature, to obtain the 6-chloro derivative.
Introduction of the Furyl Group at C2
The furyl moiety is typically introduced via Suzuki-Miyaura cross-coupling reactions:
Imidazo[1,2-a]pyridine-6-chloro + 2-furylboronic acid → 6-(2-furyl)imidazo[1,2-a]pyridine
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: Toluene, ethanol, or DMF
- Temperature: Reflux or microwave-assisted heating
Assembly of the Target Compound
The final step involves attaching the benzoate moiety with a methyl ester and amino linkage:
Amide Coupling
The amino group on the imidazo[1,2-a]pyridine is coupled with methyl 2-aminobenzoate using standard amide bond formation protocols, such as:
- Using coupling reagents like EDCI or HATU
- Solvent: Dimethylformamide (DMF) or dichloromethane
- Conditions: Room temperature or mild heating
Final Purification
Purification typically involves column chromatography, recrystallization, or preparative HPLC, ensuring high purity for biological evaluation.
Summary Table of Key Preparation Methods
| Step | Methodology | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Core synthesis | Condensation of 2-aminopyridine with α-haloketone | 2-Aminopyridine, α-haloketone | Reflux in ethanol | Moderate to high yields (~60-80%) |
| C6 functionalization | Chlorination | NCS, room temp | Mild, selective | High selectivity for C6 position |
| C2 furyl substitution | Suzuki-Miyaura coupling | Furylboronic acid, Pd catalyst | Reflux in toluene/EtOH | Good yields (~70-85%) |
| Final attachment | Amide coupling | Methyl 2-aminobenzoate, EDCI/HATU | Room temp | High efficiency (>75%) |
Research Findings and Environmental Considerations
Recent literature emphasizes the development of green synthesis routes , including solvent-free reactions, microwave-assisted processes, and catalyst-free methodologies, which reduce environmental impact and improve sustainability.
- Catalyst-free synthesis of imidazo[1,2-a]pyridines has been successfully demonstrated, utilizing the inherent reactivity of α-haloketones with 2-aminopyridines in solvent-free conditions, achieving yields over 80% with minimal waste.
- Microwave-assisted coupling reactions accelerate the formation of key bonds, reducing reaction times from hours to minutes and improving yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the imidazo[1,2-a]pyridine ring can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it can interfere with signaling pathways, leading to cell death .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyridine core is a versatile scaffold modified to tune pharmacokinetic and pharmacodynamic properties. Key analogs include:
Alpidem and Zolpidem
- Alpidem : 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide (withdrawn due to hepatotoxicity) .
- Zolpidem: N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (a safe hypnotic) . Comparison: The 4-chlorophenyl group in Alpidem contributes to toxicity, while Zolpidem’s 4-methylphenyl and methyl groups reduce metabolic liabilities. The target compound’s 2-furyl group, being a heteroaromatic ring, may offer improved solubility and reduced toxicity compared to chlorophenyl analogs.
BAY10000493 and BAY2341237
- BAY10000493 : Inhibits K2P3.1 channels via a 4-bromophenyl and piperazinylmethyl substituent .
- BAY2341237 : Features a 4-chlorophenyl group and trifluoromethoxypyridine .
- Comparison : These compounds highlight the importance of bulky substituents (e.g., piperazinylmethyl) for target binding. The target compound’s methyl benzoate group may influence lipophilicity and membrane permeability differently.
Physicochemical Properties
Key data from analogs (Table 1):
- Target Compound Insights: The methyl benzoate ester may enhance solubility compared to acetonitrile () but reduce it relative to amides (e.g., CLINME in ).
Toxicity Considerations
- Alpidem vs. Zolpidem : Alpidem’s hepatotoxicity is linked to its dipropylacetamide and 4-chlorophenyl groups, whereas Zolpidem’s dimethylacetamide and 4-methylphenyl substituents mitigate this risk . The target compound’s lack of chlorophenyl groups and presence of a metabolically stable ester may improve safety.
Biological Activity
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features an imidazo[1,2-a]pyridine ring system, which is known for its pharmacological properties. The presence of a chloro group and a furan moiety enhances its biological profile.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor activity . In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 |
| Compound B | HCC827 | 6.48 ± 0.11 |
| Methyl 2-{[6-chloro-2-(2-furyl)...} | TBD | TBD |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
2. Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor , particularly targeting kinases involved in tumor progression. For example, imidazo[1,2-a]pyridine derivatives have been reported as effective inhibitors of c-Kit kinase, which is implicated in various cancers .
Table 2: Enzyme Inhibition Potency of Imidazo Derivatives
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Compound C | c-Kit | Competitive | TBD |
| Compound D | Other Kinase | Non-competitive | TBD |
Case Studies
In a study evaluating a series of imidazo derivatives, it was found that those with a furan substitution exhibited enhanced binding affinity to DNA compared to their non-furan counterparts. This suggests that this compound may similarly interact with DNA, potentially leading to antitumor effects .
Q & A
What are the common synthetic routes for Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate, and what challenges arise during its multi-step synthesis?
Answer:
Synthesis typically involves cyclocondensation of precursors like 3-amino-6-chloropyridazine with dichloroacetone to form the imidazo[1,2-a]pyridine core, followed by nitration and substitution reactions. Key challenges include:
- Regioselectivity control during nitration (e.g., ensuring substitution at position 3) .
- Efficient coupling of the 2-furyl group, which may require palladium-catalyzed cross-coupling or nucleophilic substitution under controlled conditions .
- Solvent optimization (e.g., 1,2-dimethoxyethane or DMF) to improve reaction yields and reduce side products .
How can researchers purify and characterize this compound to ensure structural fidelity?
Answer:
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity fractions .
- Characterization: Employ NMR (¹H/¹³C) to confirm substitution patterns, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
What advanced strategies optimize reaction yields for introducing the 2-furyl substituent?
Answer:
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields by enhancing reaction homogeneity .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings for furyl group introduction, with careful control of ligand-to-metal ratios .
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) to prevent premature decomposition of sensitive intermediates .
How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?
Answer:
Comparative studies of analogs reveal:
How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and control for pH/temperature variations .
- Structural validation : Confirm batch-to-batch purity via HPLC-MS to rule out impurities affecting activity .
- SAR studies : Compare analogs (e.g., replacing 2-furyl with 4-methylphenyl) to isolate substituent-specific effects .
What methodologies are recommended for studying target interactions and mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on the amino-benzoate moiety’s role in binding .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) for target proteins .
- Kinase inhibition assays : Screen against a panel of 50+ kinases to identify selectivity profiles .
How can researchers address low solubility in pharmacological assays?
Answer:
- Prodrug design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability in cell-based assays .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
What analytical techniques detect and quantify degradation products during stability studies?
Answer:
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions, then analyze via:
How does the methyl ester group influence pharmacokinetic properties?
Answer:
- Metabolism : Esterases hydrolyze the ester to the carboxylic acid, altering absorption and half-life. Use plasma esterase assays to evaluate hydrolysis rates .
- Lipophilicity : LogP increases by ~1.5 units compared to the acid form, impacting membrane permeability (measured via PAMPA assays) .
What computational tools predict synthetic feasibility and reaction scalability?
Answer:
- Retrosynthesis software (e.g., Chematica) identifies optimal routes using available precursors .
- DFT calculations : Model transition states for nitration and substitution steps to predict regioselectivity .
- Process mass intensity (PMI) analysis : Evaluate green chemistry metrics (e.g., solvent usage) for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
